

in vitro anti-cancer effects of Indirubin

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Compound of Interest

Compound Name: Indirubin (Standard)

Cat. No.: B1684374

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An In-Depth Technical Guide to the In Vitro Anti-Cancer Effects of Indirubin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

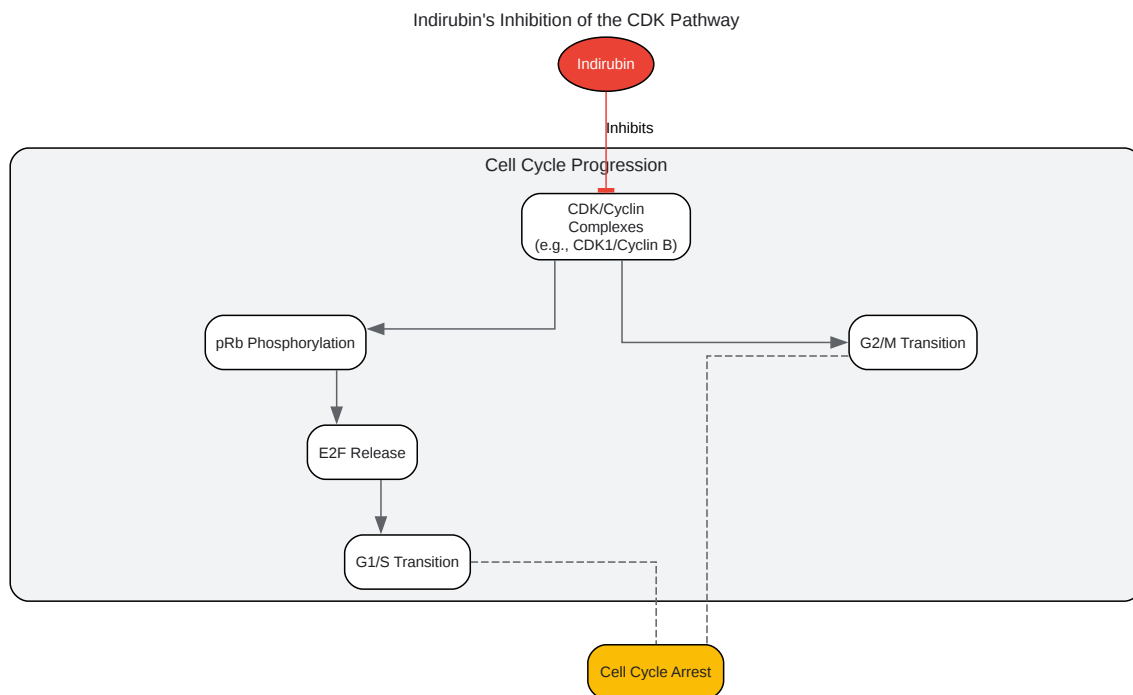
Indirubin, a bis-indole alkaloid and the active component of the traditional Chinese medicine Danggui Longhui Wan, has garnered significant scientific interest for its potent anti-neoplastic properties.^{[1][2]} Initially identified for its efficacy in treating chronic myelogenous leukemia, extensive in vitro research has revealed that Indirubin and its derivatives exert multi-faceted anti-cancer effects through the modulation of several key cellular pathways.^{[1][3][4]} This document provides a comprehensive technical overview of Indirubin's mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways it disrupts. The primary mechanisms include the inhibition of cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 β (GSK-3 β), and the STAT3 signaling pathway, alongside the activation of the aryl hydrocarbon receptor (AhR). These actions culminate in potent anti-proliferative effects, cell cycle arrest, and the induction of apoptosis across a wide spectrum of human cancer cell lines.

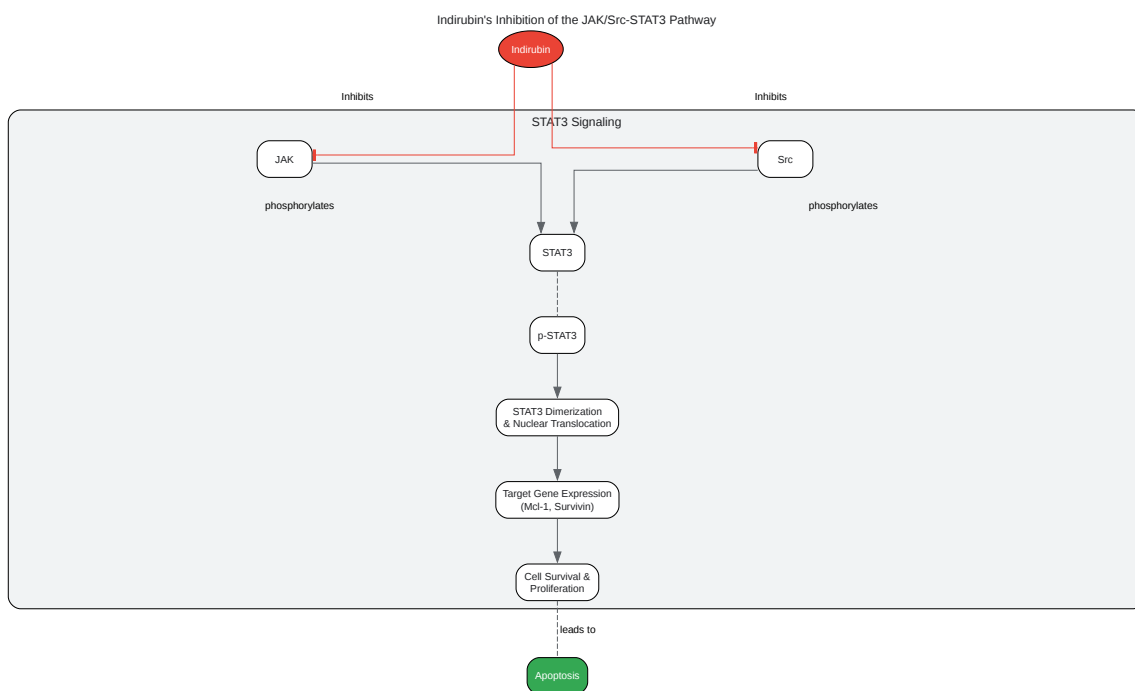
Molecular Mechanisms of Action

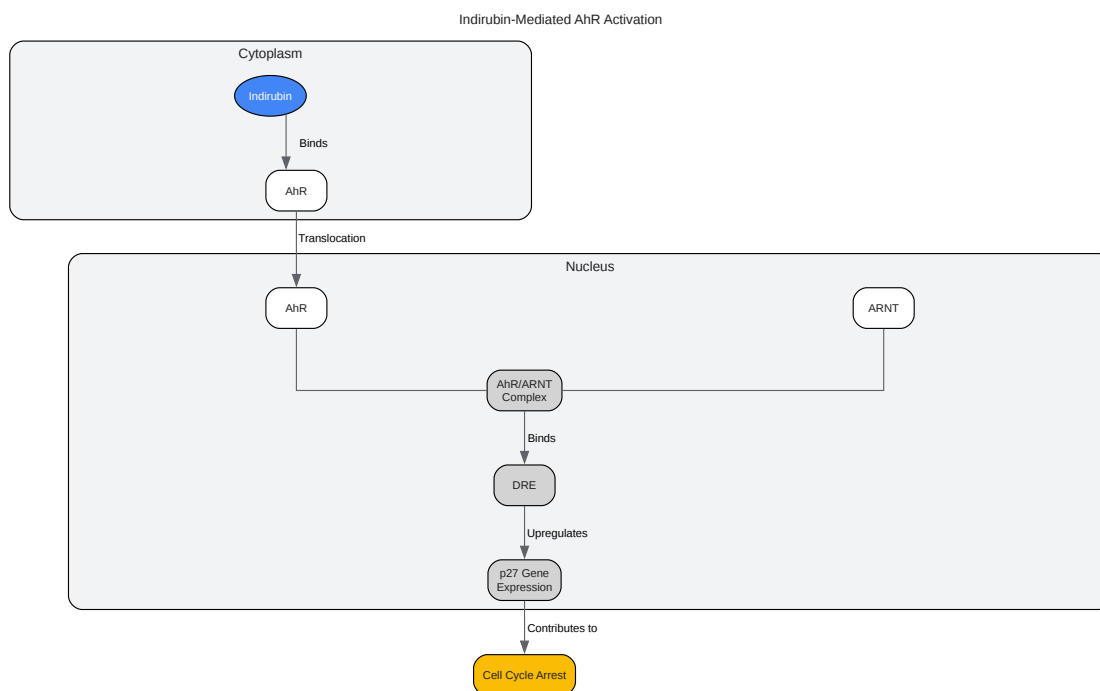
Indirubin's anti-cancer activity stems from its ability to interact with multiple intracellular targets, functioning as a competitive ATP inhibitor for several kinases.

Inhibition of Cyclin-Dependent Kinases (CDKs)

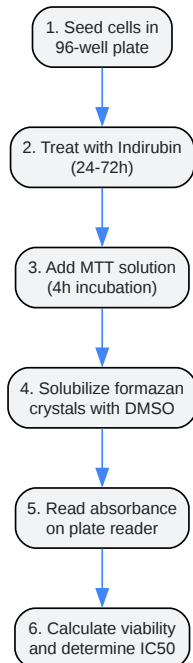
Indirubin was first identified as a potent inhibitor of CDKs, which are master regulators of cell cycle progression. It competitively binds to the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb). This inhibition blocks cell cycle progression, primarily causing arrest in the G1/S and G2/M phases. Various derivatives show high affinity for multiple CDK complexes.



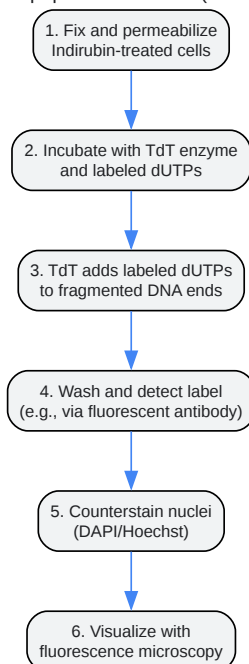




Workflow: Cell Viability (MTT) Assay



Workflow: Apoptosis Detection (TUNEL Assay)



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- 3. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
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